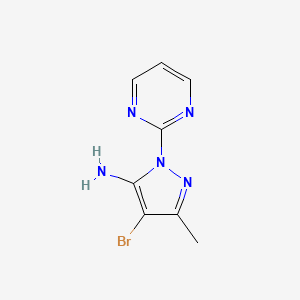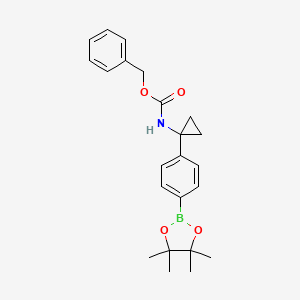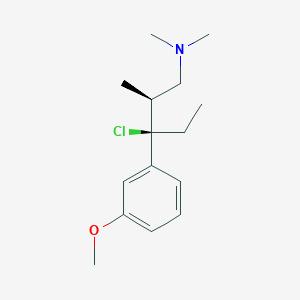
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, also known as BMPP, is an organic compound with a wide range of applications in scientific research.
Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure, featuring a pyrazole ring fused with a pyrimidine moiety, is a common scaffold in medicinal chemistry due to its potential biological activities . Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In coordination chemistry, the nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions. This property is exploited to construct complex structures like MOFs, which have applications in gas storage, separation, and catalysis .
Homocoupling Reactions
This compound can undergo homocoupling reactions to form symmetric bi-heteroaryl systems. These reactions are valuable in creating complex organic molecules with potential applications in materials science and pharmaceuticals .
Inhibitors of Enzymatic Activity
The compound’s ability to act as an inhibitor of enzymes like liver alcohol dehydrogenase makes it significant in the study of metabolic pathways and the development of treatments for conditions related to enzyme malfunction .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to prepare other specialized chemicals, including those with chloroethyl groups, which are often used in the synthesis of cancer treatment drugs .
properties
IUPAC Name |
4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSJLKXKPKJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)
![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)


![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)


![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

